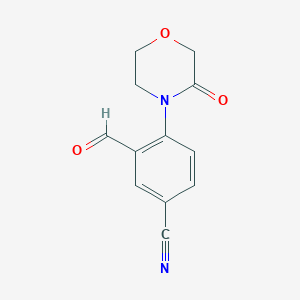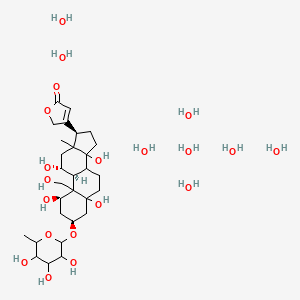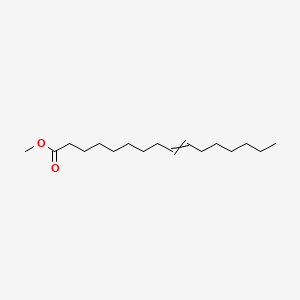
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile is a chemical compound known for its unique structure and properties. It is often used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry. The compound features a chloro-substituted benzene ring, a nitrile group, and a morpholinone moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile typically involves the following steps:
Formation of the Morpholinone Ring: This step involves the reaction of a suitable amine with an epoxide to form the morpholinone ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulants like rivaroxaban.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile involves its interaction with specific molecular targets. For instance, in the case of its use as an intermediate in the synthesis of anticoagulants, the compound’s derivatives inhibit Factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of thrombin and ultimately reduces blood clot formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rivaroxaban: A direct Factor Xa inhibitor used as an anticoagulant.
Edoxaban: Another Factor Xa inhibitor with similar anticoagulant properties.
Uniqueness
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile is unique due to its specific structural features that allow for versatile chemical modifications. Its morpholinone moiety and chloro-substituted benzene ring provide distinct reactivity patterns compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
2-chloro-4-(3-oxomorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-5-9(2-1-8(10)6-13)14-3-4-16-7-11(14)15/h1-2,5H,3-4,7H2 |
InChI-Schlüssel |
FTLBHSXPWKQRMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(=O)N1C2=CC(=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)









